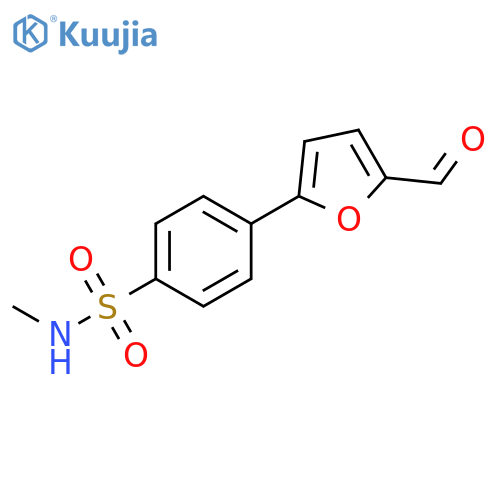

Cas no 68502-14-7 (4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide)

68502-14-7 structure

商品名:4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide

CAS番号:68502-14-7

MF:C12H11NO4S

メガワット:265.285042047501

MDL:MFCD08444311

CID:3109212

PubChem ID:16227211

4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

-

- 4-(5-Formylfuran-2-yl)-N-methylbenzenesulfonamide

- 4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide

- 984-745-5

- MFCD08444311

- AKOS030646703

- EN300-24701

- 68502-14-7

- Z199507056

- CS-0242294

- 4-(5-formyl-2-furyl)-N-methylbenzenesulfonamide

- TCA50214

- G30219

-

- MDL: MFCD08444311

- インチ: InChI=1S/C12H11NO4S/c1-13-18(15,16)11-5-2-9(3-6-11)12-7-4-10(8-14)17-12/h2-8,13H,1H3

- InChIKey: UMXYHHTUJITSCV-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 265.04087901Da

- どういたいしつりょう: 265.04087901Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 381

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 84.8Ų

- 疎水性パラメータ計算基準値(XlogP): 1.4

4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-24701-5.0g |

4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide |

68502-14-7 | 95% | 5.0g |

$493.0 | 2024-06-19 | |

| abcr | AB288180-1g |

4-(5-Formylfuran-2-yl)-N-methylbenzenesulfonamide; . |

68502-14-7 | 1g |

€313.00 | 2025-02-10 | ||

| Enamine | EN300-24701-0.25g |

4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide |

68502-14-7 | 95% | 0.25g |

$61.0 | 2024-06-19 | |

| Enamine | EN300-24701-1.0g |

4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide |

68502-14-7 | 95% | 1.0g |

$169.0 | 2024-06-19 | |

| Aaron | AR019QF0-250mg |

4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide |

68502-14-7 | 95% | 250mg |

$109.00 | 2025-02-08 | |

| Aaron | AR019QF0-5g |

4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide |

68502-14-7 | 95% | 5g |

$703.00 | 2023-12-13 | |

| Enamine | EN300-24701-5g |

4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide |

68502-14-7 | 95% | 5g |

$493.0 | 2023-09-15 | |

| Aaron | AR019QF0-100mg |

4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide |

68502-14-7 | 95% | 100mg |

$83.00 | 2025-02-08 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1312964-5g |

4-(5-Formylfuran-2-yl)-n-methylbenzene-1-sulfonamide |

68502-14-7 | 95% | 5g |

¥10644.00 | 2024-05-03 | |

| abcr | AB288180-5g |

4-(5-Formylfuran-2-yl)-N-methylbenzenesulfonamide; . |

68502-14-7 | 5g |

€775.00 | 2025-02-10 |

4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide 関連文献

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

2. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820

-

Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

68502-14-7 (4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide) 関連製品

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)

- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)

- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)

- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)

- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)

- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)

- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:68502-14-7)4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide

清らかである:99%

はかる:5g

価格 ($):482.0